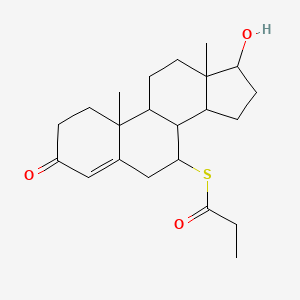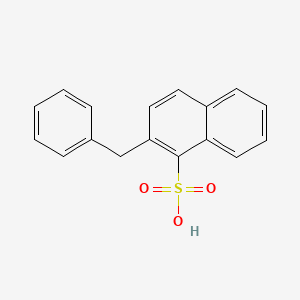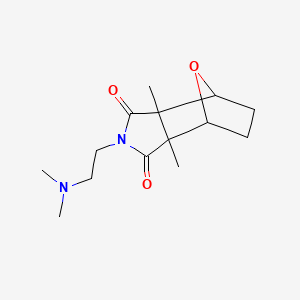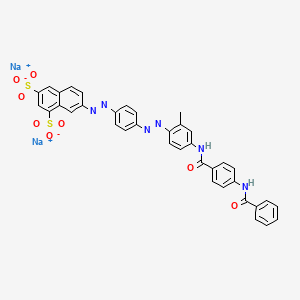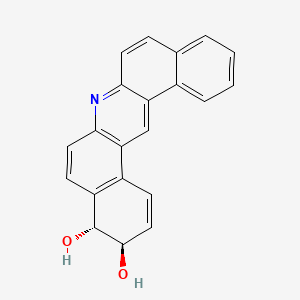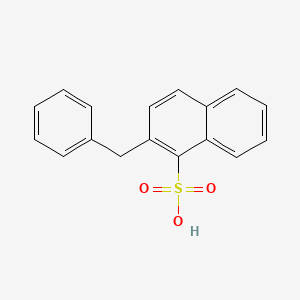
2-(Phenylmethyl)-1-naphthalenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound that features a naphthalene ring system substituted with a phenylmethyl group and a sulfonic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene. This can be achieved by reacting 2-(Phenylmethyl)-1-naphthalene with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Phenylmethyl)-1-naphthalenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
2-(Phenylmethyl)-1-naphthalenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects.
相似化合物的比较
Similar Compounds
2-(Phenylmethyl)-1-naphthalene: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.
1-Naphthalenesulfonic acid: Lacks the phenylmethyl group, resulting in different chemical and physical properties.
2-Naphthalenesulfonic acid: Similar to 2-(Phenylmethyl)-1-naphthalenesulfonic acid but without the phenylmethyl substitution.
Uniqueness
This compound is unique due to the presence of both the phenylmethyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts.
属性
CAS 编号 |
958781-08-3 |
|---|---|
分子式 |
C17H14O3S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-benzylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11H,12H2,(H,18,19,20) |
InChI 键 |
CBCZQJLYYRPMRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


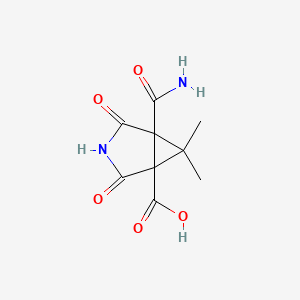
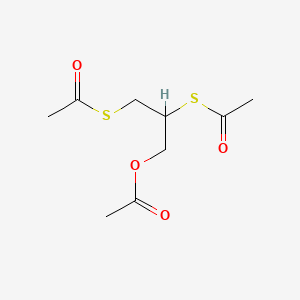
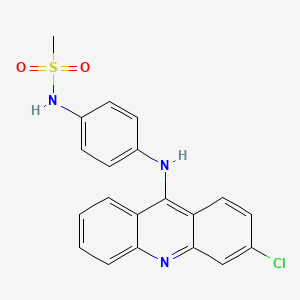
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
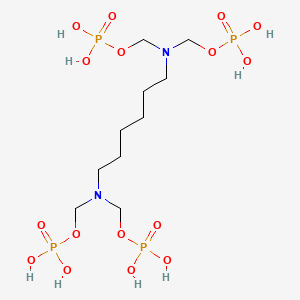
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

